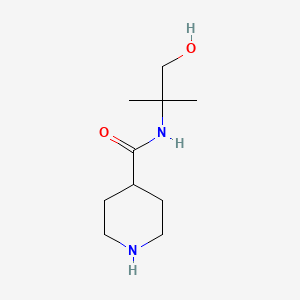

N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

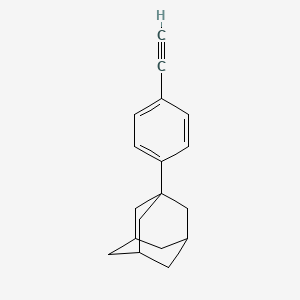

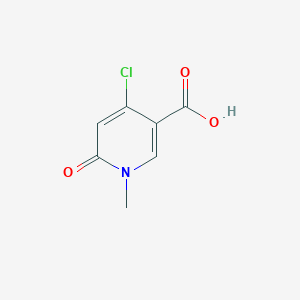

“N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide” is a chemical compound . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of “N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide” is 236.73900 daltons .

Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Scientific Research Applications

Synthesis and Receptor Antagonism

Research has explored the synthesis of compounds structurally related to "N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide," demonstrating their potential as antagonists for specific receptors. For instance, α-hydroxyamides with muscarinic (M3) receptor antagonistic activity have been prepared, highlighting their potential in exploring new therapeutic avenues (Broadley et al., 2011). Additionally, antihistaminic and anticholinergic activities of 2-methylpropanamide and benzamide derivatives suggest a broad spectrum of pharmacological applications (Arayne et al., 2017).

Enantioselective Synthesis for Drug Development

Enantioselective synthesis processes for CGRP receptor inhibitors, which are crucial in migraine treatment, demonstrate the compound's significance in drug development. An economical and stereoselective synthesis showcases the potential for large-scale production of therapeutically relevant compounds (Cann et al., 2012).

Inhibition of Enzymatic Activity

The discovery of inhibitors for soluble epoxide hydrolase using 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide structures points towards new strategies in managing diseases linked to the enzymatic pathways, showcasing the chemical's potential in medicinal chemistry (Thalji et al., 2013).

Pharmacokinetics and Drug Stability

Studies on the pharmacokinetics and stability of novel anaplastic lymphoma kinase inhibitors reveal insights into the metabolic pathways and potential therapeutic applications of these compounds, highlighting the importance of understanding compound stability and metabolic clearance (Teffera et al., 2013).

Neuroinflammation Imaging

PET imaging studies targeting macrophage colony-stimulating factor 1 receptor (CSF1R) with specific ligands demonstrate the application of related compounds in noninvasively monitoring neuroinflammation, providing valuable tools for diagnosing and studying neuropsychiatric disorders (Horti et al., 2019).

Antiproliferative Agents Development

The synthesis and evaluation of novel derivatives as anti-proliferative agents highlight the ongoing research in developing new cancer treatments. The design and in vitro studies of these compounds against various cancer cell lines underscore their potential in oncology (Banu et al., 2017).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,7-13)12-9(14)8-3-5-11-6-4-8/h8,11,13H,3-7H2,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWUJCGSZLLBQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428284 |

Source

|

| Record name | N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide | |

CAS RN |

40051-33-0 |

Source

|

| Record name | N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B1312904.png)

![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine](/img/structure/B1312906.png)